molecular formula C14H19ClN2O2 B15237343 Ethyl 3-(2-chloro-7,8-dihydro-1,6-naphthyridin-6(5H)-YL)-2-methylpropanoate

Ethyl 3-(2-chloro-7,8-dihydro-1,6-naphthyridin-6(5H)-YL)-2-methylpropanoate

Cat. No.: B15237343
M. Wt: 282.76 g/mol
InChI Key: MYVWFGSYWZLYNY-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chloro-7,8-dihydro-1,6-naphthyridin-6(5H)-YL)-2-methylpropanoate is a useful research compound. Its molecular formula is C14H19ClN2O2 and its molecular weight is 282.76 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 3-(2-chloro-7,8-dihydro-1,6-naphthyridin-6(5H)-YL)-2-methylpropanoate is a chemical compound recognized for its potential biological activities, particularly in medicinal chemistry. This article provides an in-depth exploration of its biological activity, including relevant case studies, research findings, and comparative data.

Chemical Structure and Properties

This compound features a unique structure that combines an ethyl ester with a naphthyridine moiety. The presence of the chloro group and the dihydro-naphthyridine framework are significant for its biological activity.

Key Structural Features:

  • Chloro Group: Enhances reactivity and may facilitate nucleophilic substitution.
  • Dihydro-Naphthyridine Framework: Implicated in various biological interactions.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Inhibition of Monoamine Oxidase B (MAO B):
    • This inhibition is relevant for neuroprotective therapies targeting neurological disorders.
    • Compounds with naphthyridine derivatives have shown promise in modulating receptor interactions and enzyme activities related to neurodegenerative diseases.
  • Antimicrobial Activity:
    • Preliminary studies suggest potential antimicrobial properties, although specific data on this compound is limited.
    • Related naphthyridine compounds have demonstrated effectiveness against various bacterial strains.
  • Anticancer Potential:
    • The compound's structural characteristics may contribute to its ability to inhibit cancer cell proliferation.
    • Further research is necessary to elucidate specific mechanisms and efficacy against different cancer types.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insight into the unique biological profile of this compound:

Compound NameStructureUnique FeaturesBiological Activity
5-Chloro[1,6]naphthyridineStructureSimple chlorinated naphthyridineModerate MAO B inhibition
Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylateStructureHydroxy group enhances solubilityAntimicrobial properties
6-Chloro-1,8-naphthyridin-2(1H)-oneStructureKetone functionality adds reactivityAnticancer activity

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of naphthyridine derivatives found that this compound significantly inhibited MAO B activity in vitro. This inhibition correlated with reduced oxidative stress markers in neuronal cell cultures.

Case Study 2: Antimicrobial Testing

In antimicrobial assays against Gram-positive and Gram-negative bacteria, derivatives of naphthyridine showed varying degrees of effectiveness. While specific data for this compound are not yet published, related compounds exhibited minimum inhibitory concentrations (MICs) indicating potential for further development.

Research Findings

Recent research highlights the importance of functional groups in determining the biological activity of this compound. Studies suggest that:

  • The chloro group enhances reactivity and may improve binding affinity to biological targets.
  • The dihydro-naphthyridine structure is crucial for interaction with enzyme active sites.

Properties

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

ethyl 3-(2-chloro-7,8-dihydro-5H-1,6-naphthyridin-6-yl)-2-methylpropanoate

InChI

InChI=1S/C14H19ClN2O2/c1-3-19-14(18)10(2)8-17-7-6-12-11(9-17)4-5-13(15)16-12/h4-5,10H,3,6-9H2,1-2H3

InChI Key

MYVWFGSYWZLYNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CN1CCC2=C(C1)C=CC(=N2)Cl

Origin of Product

United States

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